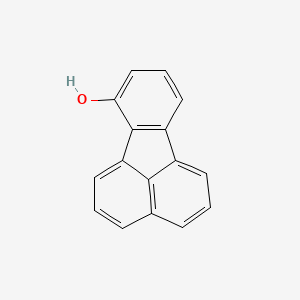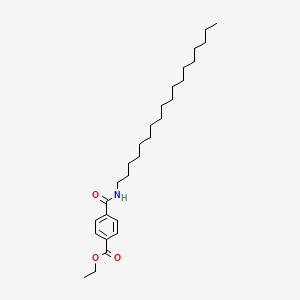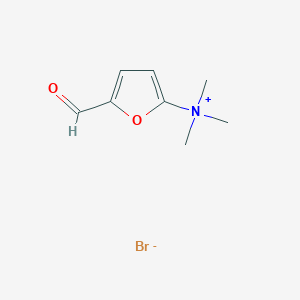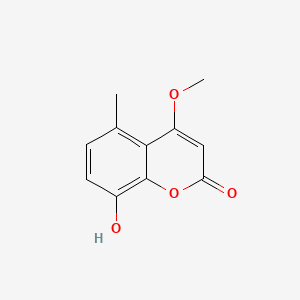![molecular formula C9H15BrO3 B14416239 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 84298-08-8](/img/structure/B14416239.png)
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1,4,6-trioxaspiro[46]undecane is a chemical compound characterized by its unique spiro structure, which includes a bromomethyl group and three oxygen atoms within its ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. The reaction is usually carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
科学的研究の応用
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It is used in the design of novel materials with specific properties, such as polymers and resins.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spiro structure also contributes to the compound’s stability and reactivity, allowing it to engage in specific interactions with its targets.
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
- 2-(Chloromethyl)-1,4,6-trioxaspiro[4.6]undecane
- 2-(Hydroxymethyl)-1,4,6-trioxaspiro[4.6]undecane
Uniqueness
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane is unique due to its specific combination of a bromomethyl group and a spiro ring system with three oxygen atoms. This structure imparts distinct chemical properties, such as reactivity and stability, which are not found in its analogs with different substituents or ring compositions. The presence of the bromomethyl group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
特性
| 84298-08-8 | |
分子式 |
C9H15BrO3 |
分子量 |
251.12 g/mol |
IUPAC名 |
3-(bromomethyl)-1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C9H15BrO3/c10-6-8-7-12-9(13-8)4-2-1-3-5-11-9/h8H,1-7H2 |
InChIキー |
GGUKQDWBRZPOCW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(OCC1)OCC(O2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)






![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)


